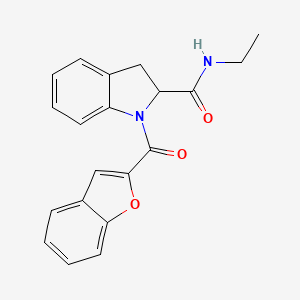

1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide: is a complex organic compound that features a benzofuran moiety linked to an indoline structure via a carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide typically involves the following steps:

Formation of Benzofuran-2-carbonyl Chloride: This intermediate is prepared by reacting benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with N-ethylindoline-2-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can be employed to modify the carbonyl group.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide exhibits significant potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development. For instance, derivatives of benzofuran have been shown to possess antimicrobial activity against various pathogens and anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

A study on similar benzofuran derivatives revealed neuroprotective and antioxidant activities. Compounds with specific substitutions demonstrated protection against NMDA-induced excitotoxicity, suggesting that structural modifications can enhance neuroprotective effects . This insight can be leveraged in developing therapies for neurodegenerative diseases.

Materials Science

Development of Novel Materials

The unique structural features of this compound make it a candidate for creating novel materials with specific electronic or optical properties. The compound's ability to undergo various chemical transformations allows for the design of materials applicable in electronics, photonics, and sensing technologies.

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves binding to specific enzymes and receptors, which alters their activity and triggers signaling pathways associated with cellular responses such as apoptosis or inhibition of cell growth. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Data Table

Case Studies

-

Neuroprotective Study

A series of benzofuran derivatives were synthesized and tested for neuroprotective effects against excitotoxic damage. The most potent compounds showed comparable efficacy to established drugs like memantine, highlighting the therapeutic potential of benzofuran derivatives in treating neurological disorders . -

Antimicrobial Activity Assessment

The antimicrobial efficacy of various benzofuran derivatives was evaluated, demonstrating promising results against Gram-positive bacteria. The structure-activity relationship indicated that certain substitutions significantly enhanced antibacterial activity, paving the way for new antibacterial agents . -

Material Development Research

Research utilizing directed C–H arylation techniques allowed the efficient synthesis of diverse benzofuran derivatives. These compounds are being explored for their potential use in developing advanced materials with tailored properties for specific applications in electronics .

Mécanisme D'action

The mechanism of action of 1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: The binding of the compound to its targets can trigger signaling pathways that lead to cellular responses such as apoptosis or inhibition of cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran moiety and have been studied for their antimicrobial and antioxidant activities.

Benzofuran-2-carbonyl chloride: This intermediate is used in the synthesis of various benzofuran derivatives.

Uniqueness

1-(benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of the benzofuran and indoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

1-(Benzofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety attached to an indoline structure, which is known for its diverse biological properties. The structural modifications at the benzofuran and indoline positions are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS). Increased ROS levels can lead to mitochondrial dysfunction, which is a precursor to apoptosis. In K562 leukemia cells, exposure to this compound resulted in a significant increase in caspase 3 and 7 activities, indicating a strong pro-apoptotic effect .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the C-2 position of the benzofuran ring significantly influence cytotoxic activity. For instance, the introduction of halogen substituents or alkyl chains can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

- Antibacterial Properties : Preliminary screening revealed that derivatives of this compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For example, some derivatives showed effective inhibition at concentrations comparable to standard antibiotics .

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Data Tables

| Biological Activity | Target Cells | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | K562 | 0.1 | Induces apoptosis via ROS generation |

| Antimicrobial | S. aureus | 31.25 | Disruption of cell membrane integrity |

| Antimicrobial | E. coli | 62.5 | Interference with metabolic pathways |

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

- Cytotoxicity Tests : Several derivatives were tested for cytotoxicity against cancer cell lines, revealing promising results that support further development as anticancer agents .

- Apoptosis Induction : Flow cytometry analysis confirmed that these compounds could effectively induce early apoptotic changes in treated cells, such as phosphatidylserine externalization .

- ROS Generation : The compounds were found to increase ROS levels significantly in treated cancer cells, suggesting that oxidative stress plays a critical role in their mechanism of action .

Propriétés

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-2-21-19(23)16-11-13-7-3-5-9-15(13)22(16)20(24)18-12-14-8-4-6-10-17(14)25-18/h3-10,12,16H,2,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBKNHLFQKZCOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.